This compound, also known by its CAS Number 112811-57-1, is a solid substance. It has a molecular weight of 361.37 and its molecular formula is C18H20FN3O4. The IUPAC name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20FN3O4/c1-26-17-14-11 (8-13 (19)15 (17)21-6-4-20-5-7-21)16 (23)12 (18 (24)25)9-22 (14)10-2-3-10/h8-10,20H,2-7H2,1H3, (H,24,25). This code provides a specific description of the compound’s molecular structure.
Future Directions
Developing novel derivatives: Exploring new substituents and modifications to the core structure to overcome emerging bacterial resistance and enhance the pharmacological profile. [, , , , , ]
Investigating structure-activity relationships: Understanding the impact of specific substituents on antibacterial activity, pharmacokinetic properties, and safety profiles. [, , , , ]
Developing new synthetic strategies: Exploring more efficient and environmentally friendly approaches for synthesizing this compound and its derivatives. []
Investigating alternative applications: Evaluating its potential in other therapeutic areas beyond antibacterial applications. []
Compound Description: These are prodrugs of the main compound, designed to improve its pharmacological properties. While the specific prodrugs are not explicitly provided, the paper implies they involve modifications to the carboxylic acid group at the 3-position of the quinolone ring. []
Relevance: These compounds are structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as they are specifically mentioned as prodrugs of the main compound. [] Prodrugs retain the core structure of the parent compound but with modifications that are cleaved in vivo to release the active drug.
Compound Description: This series of derivatives explores modifications to the piperazine ring of the main compound. The variations include substitutions at the 4-position of the phenyl ring and the ethyl linker connected to the piperazine nitrogen. The goal of this research was to investigate the impact of increased steric bulk at the C-7 position on antimicrobial activity. []
Relevance: These compounds are structural analogs of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. They share the core quinolone structure with modifications focused on the C-7 substituent, specifically the piperazine ring. [] This highlights the importance of this region for biological activity and the exploration of structure-activity relationships.
Compound Description: This compound is a close analog of the main compound, differing in the substitution at the 8-position of the quinolone ring. Instead of a methoxy group, this compound bears a chlorine atom at the 8-position. It exhibits strong antibacterial activity, potentially even exceeding that of the main compound. []
Relevance: This compound is a positional isomer of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The change from methoxy to chlorine at the 8-position represents a minor structural modification while retaining the core quinolone scaffold and the piperazine substituent. [] This suggests that substitutions at this position can significantly impact activity.
Compound Description: This compound is another example of modification at the piperazine moiety of the main compound. Here, a (1,3-benzodioxol-5-yl)methyl group is attached to the piperazine nitrogen. []
Relevance: This compound is a structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, with the modification specifically targeting the piperazine substituent at the 7-position of the quinolone ring. []
Compound Description: This compound is a fluoroquinolone derivative that is structurally similar to the main compound. Its hydrochloride crystals, hydrochloride hydrate crystals, and methane sulfonate crystals have been shown to have higher preservation safety and water solubility compared to its free crystal form. []
Relevance: This compound belongs to the same fluoroquinolone class as 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The similarities in their core structures suggest they may share similar mechanisms of action and potential applications. []
Compound Description: This complex incorporates two molecules of the main compound (ciprofloxacin, in this case) as ligands coordinated to a central manganese(II) ion. The complex also includes two 1,2-benzenedicarboxylate ligands. This highlights the potential of the main compound to act as a ligand in metal complexes. []
Relevance: This compound is a metal complex utilizing 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (referred to as ciprofloxacin in this study) as a ligand. [] The formation of this complex demonstrates the ability of the main compound to interact with metal ions, which could have implications for its biological activity and pharmacological properties.
Compound Description: LB20304 is a potent fluoroquinolone antibacterial that shows strong activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It features a naphthyridine ring instead of the quinoline found in the main compound, along with an oxime-substituted (aminomethyl)pyrrolidine at the 7-position. []
Relevance: This compound is a close structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The key structural difference lies in the replacement of the quinoline ring with a naphthyridine ring, and the substitution of the piperazine ring with an oxime-substituted (aminomethyl)pyrrolidine at the 7-position. [] These modifications highlight the possibility of exploring different heterocyclic scaffolds and substituents to tune the antibacterial properties of these compounds.
Compound Description: This series represents a significant extension of the main compound's structure. A complex substituent incorporating a triazine ring, hydrazine linkers, and isonicotinoyl and benzylidene groups is attached to the piperazine nitrogen. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid through modification at the piperazine moiety. The complex substituent added to the piperazine suggests exploration of larger and more diverse chemical entities at this position to potentially enhance or modify its biological activity. []
Compound Description: This compound demonstrates potent bacterial topoisomerase inhibition, particularly against ciprofloxacin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. [] It features a (2-amino-1-chloroethylidene)piperidine substituent at the 7-position of the quinolone ring.
Relevance: This compound is a structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The primary structural difference lies in the substitution of the piperazine ring with a (2-amino-1-chloroethylidene)piperidine group at the 7-position. [] This modification emphasizes the significance of this position for antibacterial activity and the potential for exploring different substituents.
Compound Description: This compound is part of a series designed and synthesized to identify new antibacterial agents with improved activity and reduced toxicity. [] The key structural feature of this series is the introduction of a 5-azaspiro[2,4]heptane ring system at the 7-position of the quinolone core.
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, sharing the core quinolone structure but differing in the substituent at the 7-position. The replacement of the piperazine ring with a 5-azaspiro[2,4]heptane ring system represents a significant structural modification. This highlights the exploration of diverse cyclic amines at this position to optimize antibacterial properties. []
Compound Description: This compound incorporates a (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety at the 7-position of the quinolone ring. [] A unique characteristic is its existence as a monohydrate crystal, offering improved fluidity and friability compared to its anhydrous form.
Relevance: This compound is a structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, with the key difference being the substitution of the piperazine ring with a (S,S)-2,8-diazabicyclo[4.3.0]nonane group at the 7-position. [] This highlights the exploration of bicyclic amines as substituents in this position.
Compound Description: This series involves a range of derivatives based on the 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone scaffold. This core structure was modified to generate Schiff bases, thiazolidinones, and other derivatives. The study investigated the impact of these modifications on antibacterial and antifungal activity. []
Compound Description: This group of compounds represents a distinct class of heterocycles fused to the quinoline core. They were synthesized by reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various amino acids, followed by reductive lactamization. []
Relevance: These compounds, while sharing the quinoline core with 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, differ significantly in their overall structure due to the fused heterocyclic rings. [] This demonstrates a distinct approach to modifying the core scaffold and potentially accessing new biological activities.
Compound Description: This compound and its hydrates are highlighted for their potential as antimicrobial agents. [] The compound features a naphthyridine ring instead of the quinoline found in the main compound and a unique 3-aminomethyl-methoxyimino substituent.
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, albeit with key differences. The quinoline core is replaced with a naphthyridine ring, and the piperazine moiety is absent. [] Despite these differences, the shared features and the focus on antimicrobial activity suggest a close relationship.
Compound Description: Gatifloxacin is an antibiotic belonging to the fluoroquinolone class. It exhibits a broad spectrum of antibacterial activity and is used to treat various bacterial infections. [] It differs from the main compound by having a methyl group attached to the piperazine ring.
Relevance: Gatifloxacin is a close structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The only structural difference is the presence of a methyl group on the piperazine ring in gatifloxacin. [] This minor modification highlights the sensitivity of biological activity to small structural changes in the piperazine substituent.
Compound Description: This compound is a photodegradation product of moxifloxacin, a closely related fluoroquinolone antibiotic. It forms through a complex mechanism involving the opening of the hexahydroxy N-containing heterocycle and the formation of two alkene bonds in the pyrrole ring. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as it's a degradation product of moxifloxacin, which itself is structurally very similar to the main compound. The structure of this degradation product provides insights into the potential breakdown pathways of the main compound and highlights the potential for photodegradation to generate new chemical entities. []
Compound Description: This series of compounds was synthesized by reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with amino acids, followed by reductive lactamization and acetylation. These compounds showed notable antibacterial activity compared to ciprofloxacin. []
Relevance: These compounds, while sharing the quinoline core with 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, exhibit a distinct structural difference due to the fused pyrido[2,3-f]quinoxaline ring system and the N4-acetyl group. [] This highlights an alternative approach to modifying the core structure while maintaining antibacterial properties.
Compound Description: This compound is a novel structural analog of moxifloxacin hydrochloride, and it can potentially be used in quality control research for moxifloxacin hydrochloride. []
Relevance: This compound exhibits structural similarities to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, as it's designed as a structural analog of moxifloxacin hydrochloride, which itself is structurally similar to the main compound. []
Compound Description: This compound is a photodegradation product of moxifloxacin, a closely related fluoroquinolone antibiotic. It forms through a pathway that involves the loss of the entire substituent at the 7-position of the quinolone ring. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as it's a degradation product of moxifloxacin. The structure of this compound suggests that the C7 substituent can be cleaved during degradation. []
Compound Description: This compound is another photodegradation product of moxifloxacin. It forms through a pathway that modifies the substituent at the 7-position of the quinolone ring. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as it's a degradation product of moxifloxacin. The structure of this compound suggests that the C7 substituent is susceptible to photo-oxidation. []
Compound Description: This compound is a photodegradation product of moxifloxacin, a closely related fluoroquinolone antibiotic. It forms through a pathway that involves oxidation and ring-opening reactions within the substituent at the 7-position of the quinolone ring. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as it's a degradation product of moxifloxacin. []
Compound Description: This compound emerged as a promising candidate from an in silico screening study targeting the DNA gyrase enzyme of Staphylococcus aureus. It demonstrated strong binding affinity to the enzyme in silico, suggesting potential as an antibacterial agent. []
Relevance: While structurally distinct from 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, this compound shares the key quinoline core and a piperazine ring, though with different substitutions and an additional fused oxazine ring. [] The shared structural features and the common target (DNA gyrase) highlight their potential relationship.
Compound Description: Similar to compound 1, this molecule was identified through in silico screening as a potential inhibitor of Staphylococcus aureus DNA gyrase. It exhibited strong binding affinity to the enzyme's active site in the computational model. []
Relevance: Structurally, this compound exhibits similarities to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. It shares the core quinolone structure and the piperazine ring at the 7-position. [] The common structural motifs and the shared target (DNA gyrase) suggest a close relationship between these compounds.
N-Methyl moxifloxacin hydrochloride
Compound Description: This compound is a derivative of moxifloxacin where a methyl group is introduced at the nitrogen atom of the octahydropyrrolo[3,4-b]pyridine moiety. This modification aims to alter the compound's pharmacological properties. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as it is a derivative of moxifloxacin, which itself is a close structural analog of the main compound. The introduction of the N-methyl group in this derivative highlights a potential site for structural modification to modulate the properties of the parent compound. []
Compound Description: WCK 1152 is a novel fluoroquinolone developed as a potential respiratory infection treatment. [] It exhibits structural similarities to other fluoroquinolones, including the main compound, with modifications to the substituent at the 7-position.
Relevance: WCK 1152 is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. Both compounds share the core quinolone structure, but WCK 1152 has a 4-amino-3,3-dimethylpiperidine group at the 7-position instead of the piperazine ring found in the main compound. [] This difference in the C7 substituent highlights the potential for structural diversity in this region to explore new fluoroquinolone derivatives.
Compound Description: This series of ciprofloxacin derivatives features a thiazole ring linked to the piperazine moiety through a diazenyl group. The compounds were synthesized and characterized using spectral studies, exploring their potential biological activities. []
Relevance: These compounds are structural analogs of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, modified by introducing a thiazole ring via a diazenyl linker to the piperazine substituent. [] This modification highlights the possibility of expanding the structural diversity and potentially influencing the biological activity of the main compound.
Compound Description: Similar to the previous series, these compounds are also ciprofloxacin derivatives. They feature a benzothiazole ring linked to the piperazine moiety via a diazenyl group. Spectral studies were used to characterize these derivatives and investigate their potential biological properties. []
Relevance: These compounds are structural analogs of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. These analogs incorporate a benzothiazole ring, expanding upon the structural modifications seen with the thiazole derivatives. [] This further emphasizes the potential for diversifying the piperazine substituent to explore new biological activities.
Compound Description: Balofloxacin is a new fluoroquinolone antibiotic with a structure closely resembling other members of this class. It demonstrates potent antibacterial activity against various bacterial strains. []
Compound Description: This compound is an intermediate in the synthesis of antibacterial agents and features a 2,7-diazabicyclo[3.3.0]octane moiety. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, as both compounds share the core quinolone structure and a bicyclic ring system at the 7-position. The specific bicyclic ring systems differ between the two compounds, highlighting the possibility of exploring various bicyclic amines as substituents to modulate biological activity. []
Compound Description: This fluoroquinolone derivative exhibits significant inhibitory activity against mycobacterial isocitrate lyase, a key enzyme for Mycobacterium tuberculosis survival during the latent stage of infection. []
Relevance: This compound is a structural analog of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, with a focus on modifications to the piperazine ring. The inclusion of a 3-nitropropanoyl group on the piperazine ring significantly enhances its inhibitory activity against isocitrate lyase. [] This modification highlights the potential for developing novel antituberculosis agents by targeting this enzyme.
Classification
This compound falls under the category of quinolone antibiotics, which are known for their broad-spectrum antibacterial properties. Specifically, it is classified as a fluoroquinolone, owing to the presence of fluorine in its structure, which enhances its pharmacological efficacy.
Synthesis Analysis
The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
Starting Materials: The synthesis typically begins with 6-fluoroquinolone derivatives that are functionalized at the 7-position with piperazine.
Substitution Reactions: The cyclopropyl group is introduced through nucleophilic substitution reactions. For instance, cyclopropylamine can be reacted with an appropriate electrophile to form the desired cyclopropyl-substituted quinolone.
Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Carboxylic Acid Formation: The carboxylic acid functionality is typically introduced through hydrolysis of an ester intermediate or direct oxidation of a precursor compound.
These steps may involve various reagents such as acetic anhydride and catalysts like N,N-dimethylformamide to facilitate reactions and improve yields.
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is C14H16F1N3O4, with a molecular weight of approximately 295.24 g/mol.
Structural Features
Cyclopropyl Group: This three-membered ring contributes to the compound's rigidity and influences its interaction with biological targets.
Fluorine Atom: The fluorine substitution at the sixth position enhances the lipophilicity and antibacterial activity.
Methoxy Group: Located at the eighth position, this group can influence solubility and pharmacokinetics.
Stereochemistry
The compound may exhibit stereoisomerism due to the presence of chiral centers, particularly at positions influenced by the piperazine moiety.
Chemical Reactions Analysis
The chemical reactivity of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid includes:
Hydrolysis: Under acidic or basic conditions, esters derived from this compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Reduction Reactions: The carbonyl group in the quinolone structure can be reduced to form alcohols or amines depending on the reducing agents used (e.g., lithium aluminum hydride).
Nucleophilic Substitution: The presence of electrophilic centers allows for various nucleophilic substitutions that can modify functional groups.
Mechanism of Action
The mechanism of action for compounds like 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
Key Mechanistic Steps
DNA Binding: The compound binds to the enzyme-DNA complex.
Inhibition of DNA Supercoiling: By interfering with DNA supercoiling, it prevents proper replication and transcription.
Bactericidal Effect: Ultimately, this leads to bacterial cell death due to inability to replicate genetic material.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid crystalline form.
Chemical Properties
Solubility: Soluble in organic solvents; moderate solubility in water due to polar functional groups.
Relevant Data
Applications
The primary applications of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid include:
Antibacterial Agent: Effective against various Gram-positive and Gram-negative bacteria; used in formulations targeting infections caused by resistant strains.
Anti-tubercular Activity: Demonstrated potential against Mycobacterium tuberculosis, making it relevant in tuberculosis treatment research.
Research Tool: Utilized in studies investigating mechanisms of bacterial resistance and drug interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.